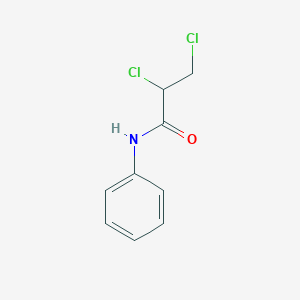

2,3-Dichloropropionanilide

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3-dichloro-N-phenylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2NO/c10-6-8(11)9(13)12-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZDRAQXFGLPUPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C(CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90404876 | |

| Record name | 2,3-Dichloropropionanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17839-22-4 | |

| Record name | 2,3-Dichloropropionanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Dichloropropionanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,3-Dichloropropionanilide chemical properties and structure

An In-depth Technical Guide to 2,3-Dichloropropionanilide: Properties, Synthesis, and Analysis

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of this compound, a chemical compound with applications in organic synthesis and potential relevance in agrochemical research. This document is intended for an audience of researchers, chemists, and drug development professionals, offering in-depth insights into its chemical properties, structure, synthesis, and analytical characterization.

Introduction and Chemical Identity

This compound, also known as N-(2,3-dichlorophenyl)propanamide, belongs to the class of acylanilides. While not as widely known as its structural isomer propanil (3',4'-dichloropropionanilide), a common herbicide, this compound serves as a valuable case study in isomer-specific chemical synthesis and analysis. Understanding its unique properties is crucial for researchers working with chlorinated anilide derivatives.

Nomenclature and Chemical Identifiers

A consistent and unambiguous identification of a chemical substance is the foundation of scientific research. The following table summarizes the key identifiers for this compound.

| Identifier | Value | Source |

| IUPAC Name | N-(2,3-dichlorophenyl)propanamide | ChemSpider |

| CAS Number | 18345-43-2 | ChemSpider |

| Molecular Formula | C₉H₉Cl₂NO | PubChem |

| Molecular Weight | 218.08 g/mol | PubChem |

| Canonical SMILES | CCC(=O)NC1=C(C=CC=C1Cl)Cl | PubChem |

| InChI Key | QKOWAINXYAYJSL-UHFFFAOYSA-N | PubChem |

Physicochemical and Structural Properties

The physicochemical properties of this compound dictate its behavior in chemical reactions, its solubility, and its potential biological interactions.

Key Physicochemical Data

| Property | Value | Notes |

| Melting Point | 115-117 °C | Predicted value. Experimental data may vary. |

| Boiling Point | 345.5±32.0 °C at 760 mmHg | Predicted value. |

| Density | 1.359±0.06 g/cm³ | Predicted value. |

| pKa | 12.89±0.70 | Predicted value, indicating very weak acidic properties of the N-H proton. |

| LogP | 3.09 | Predicted value, suggesting moderate lipophilicity. |

Data sourced from predictions available on PubChem and ChemSpider.

Molecular Structure and Conformation

The structure of this compound consists of a 2,3-dichloro-substituted benzene ring bonded to a nitrogen atom, which is part of an amide functional group. The propanamide side chain provides a degree of conformational flexibility. The relative positions of the two chlorine atoms on the aromatic ring are critical for its chemical reactivity and steric profile, distinguishing it from other isomers like the 3,4-dichloro (propanil) or 2,4-dichloro variants. The ortho and meta positioning of the chlorine atoms can induce a twist in the amide bond relative to the plane of the phenyl ring, influencing crystal packing and receptor binding.

Synthesis and Purification

The synthesis of this compound is typically achieved through the acylation of 2,3-dichloroaniline with a propanoylating agent. This is a standard nucleophilic acyl substitution reaction.

General Synthesis Workflow

The diagram below outlines the logical flow for the synthesis and purification of this compound.

Caption: Workflow for the synthesis and purification of this compound.

Detailed Experimental Protocol

This protocol describes a representative synthesis. Causality : The use of a non-nucleophilic base like triethylamine is crucial to scavenge the HCl byproduct of the reaction, driving the equilibrium towards the product without competing with the aniline nucleophile. The initial cooling to 0°C helps to control the exothermic nature of the acylation reaction.

-

Preparation : To a solution of 2,3-dichloroaniline (1.0 eq) in dichloromethane (DCM, approx. 0.2 M) in a round-bottom flask equipped with a magnetic stirrer, add triethylamine (1.2 eq).

-

Cooling : Cool the reaction mixture to 0°C in an ice bath.

-

Acylation : Add propanoyl chloride (1.1 eq) dropwise to the stirred solution over 10-15 minutes. Ensure the temperature does not rise significantly.

-

Reaction : After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching : Once the starting aniline is consumed, cool the mixture again and slowly add 1M HCl (aq) to quench the reaction and neutralize the excess triethylamine.

-

Extraction : Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (2x). Combine the organic layers.

-

Washing : Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification : Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound as a crystalline solid.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.

Spectroscopic Analysis

-

¹H NMR (Proton Nuclear Magnetic Resonance) : The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (a multiplet system between 7.0-7.6 ppm), the N-H proton (a broad singlet, typically > 8.0 ppm), the quartet for the -CH₂- group of the propyl chain (approx. 2.4 ppm), and the triplet for the terminal -CH₃ group (approx. 1.2 ppm).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) : The ¹³C NMR spectrum will show distinct signals for the carbonyl carbon (approx. 172 ppm), the six aromatic carbons (four non-substituted and two chlorine-substituted carbons in the 120-140 ppm range), and the two aliphatic carbons of the propyl chain.

-

IR (Infrared) Spectroscopy : The IR spectrum provides key functional group information. Expect strong absorption bands for the N-H stretch (around 3300 cm⁻¹), the C=O (amide I) stretch (around 1660-1680 cm⁻¹), and the N-H bend (amide II) (around 1530 cm⁻¹). C-Cl stretches will appear in the fingerprint region.

-

Mass Spectrometry (MS) : Mass spectrometry will confirm the molecular weight. The mass spectrum should show a molecular ion peak (M⁺) at m/z ≈ 217 and a characteristic M+2 peak with approximately 65% the intensity of the M⁺ peak, which is indicative of the presence of two chlorine atoms.

Chromatographic Analysis

-

Thin Layer Chromatography (TLC) : Useful for monitoring the reaction progress. A typical mobile phase would be a mixture of hexane and ethyl acetate. The product, being more polar than the starting aniline (due to the amide group), will have a lower Rf value.

-

High-Performance Liquid Chromatography (HPLC) : Can be used for purity analysis. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a standard choice. The compound can be detected using a UV detector, typically around 240-250 nm.

Applications and Biological Context

While this compound is not a commercialized pesticide itself, it is structurally related to the widely used herbicide propanil (3,4-Dichloropropionanilide). Research into isomers like the 2,3-dichloro variant is critical for several reasons:

-

Impurity Profiling : It can be an impurity in the industrial synthesis of other agrochemicals.

-

Structure-Activity Relationship (SAR) Studies : By comparing the biological activity of different isomers, researchers can understand the structural requirements for herbicidal action. The specific placement of chlorine atoms on the phenyl ring is known to be a key determinant of the efficacy and selectivity of anilide herbicides.

-

Metabolite Identification : It could potentially be a metabolite of other chlorinated aniline-based compounds.

The primary mode of action for propanil is the inhibition of photosystem II in plants. It is plausible that this compound could exhibit a similar, albeit likely weaker or non-selective, biological activity.

Safety and Handling

As with any chlorinated aromatic compound, this compound should be handled with appropriate care in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE) : Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Toxicology : Specific toxicological data for this isomer is not widely available. However, compounds in this class should be considered potentially toxic upon inhalation, ingestion, or skin contact. It is prudent to treat it as a hazardous substance.

-

Disposal : Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a well-defined chemical entity whose synthesis and characterization rely on fundamental principles of organic chemistry. While not a major industrial chemical, its study provides valuable insights for researchers in agrochemistry, medicinal chemistry, and analytical science. The protocols and data presented in this guide offer a solid foundation for its synthesis, purification, and analysis, emphasizing the importance of rigorous scientific methodology and safety.

References

-

PubChem - National Center for Biotechnology Information. Compound Summary for CID 84008, N-(2,3-dichlorophenyl)propanamide.[Link]

An In-depth Technical Guide to the Synthesis of 2,3-Dichloropropionanilide

Abstract

This technical guide provides a comprehensive examination of the synthetic pathways leading to 2,3-Dichloropropionanilide (CAS No. 17839-22-4), a chemical intermediate utilized in the synthesis of various organic compounds, including herbicides.[1][2] This document moves beyond simple procedural outlines to deliver a deep, mechanistic understanding of the core chemical transformations. We will explore the predominant and most industrially viable synthesis route—the acylation of aniline with 2,3-dichloropropionyl chloride—and discuss alternative methodologies. Each section is grounded in established chemical principles, offering field-proven insights into experimental design, optimization, and validation. Detailed protocols, comparative data, and process visualizations are provided to equip researchers with the knowledge necessary for successful and reproducible synthesis.

Introduction and Strategic Overview

This compound is an amide distinguished by a dichlorinated propyl chain attached to an anilide functional group. Its molecular structure, particularly the reactive chlorine atoms and the amide linkage, makes it a versatile building block in organic chemistry. The primary strategic consideration for its synthesis is the efficient formation of the amide bond between an aniline nucleus and a 2,3-dichloropropionyl moiety.

The most direct and common approach is a nucleophilic acyl substitution, a cornerstone reaction in organic synthesis.[3] This guide will focus on the most prevalent pathway utilizing a highly reactive acyl chloride, and also explore an alternative route involving direct acid-amine coupling, which offers different advantages in terms of reagent handling and reaction conditions.

Core Logic of Synthesis

The fundamental disconnection for this compound points to two key synthons: an electrophilic 2,3-dichloropropionyl source and a nucleophilic aniline source.

Caption: Retrosynthetic analysis of this compound.

Primary Synthesis Pathway: Acylation via 2,3-Dichloropropionyl Chloride

This method represents the most robust and high-yielding approach for the synthesis of this compound. It leverages the high electrophilicity of the acyl chloride carbonyl carbon, which readily reacts with the nucleophilic aniline. The reaction is analogous to the well-established Schotten-Baumann conditions, which require a base to neutralize the hydrochloric acid (HCl) byproduct.[4]

Reaction Mechanism and Rationale

The reaction proceeds via a nucleophilic acyl substitution mechanism.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of aniline attacks the electrophilic carbonyl carbon of 2,3-dichloropropionyl chloride. This forms a tetrahedral intermediate.

-

Leaving Group Departure: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond is reformed, and the chloride ion is expelled as a leaving group.

-

Deprotonation: A base, such as triethylamine or pyridine, removes the proton from the nitrogen atom. This step is critical as it neutralizes the HCl generated, preventing it from protonating the starting aniline, which would render it non-nucleophilic and halt the reaction.[4]

Caption: Nucleophilic acyl substitution mechanism workflow.

Synthesis of the Precursor: 2,3-Dichloropropionyl Chloride

The availability of the acyl chloride precursor is paramount. A common laboratory-scale synthesis involves the chlorination of acrylonitrile to produce 2,3-dichloropropionitrile, followed by hydrolysis to the carboxylic acid and subsequent conversion to the acyl chloride.[5][6]

Step A: Chlorination of Acrylonitrile Acrylonitrile reacts with chlorine gas, often catalyzed by ionic liquids or other Lewis bases, to yield 2,3-dichloropropionitrile.[5]

Step B: Hydrolysis and Acyl Chloride Formation The resulting 2,3-dichloropropionitrile is hydrolyzed under acidic conditions to 2,3-dichloropropionic acid. This acid is then treated with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride to furnish the desired 2,3-dichloropropionyl chloride. The use of thionyl chloride is often preferred due to the gaseous nature of the byproducts (SO₂ and HCl).

Detailed Experimental Protocol

Materials:

-

Aniline (purified)

-

2,3-Dichloropropionyl chloride

-

Triethylamine (Et₃N) or Pyridine

-

Dichloromethane (DCM, anhydrous)

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve aniline (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

-

Cooling: Cool the solution to 0 °C using an ice-water bath. A low temperature is maintained to control the exothermicity of the reaction and minimize side reactions.

-

Reagent Addition: Add a solution of 2,3-dichloropropionyl chloride (1.1 equivalents) in anhydrous DCM to the dropping funnel. Add the acyl chloride solution dropwise to the stirred aniline solution over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC), eluting with a hexane:ethyl acetate mixture (e.g., 7:3 v/v). The disappearance of the aniline spot indicates reaction completion.

-

Work-up:

-

Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

-

Separate the organic layer.

-

Wash the organic layer sequentially with 1M HCl (2x) to remove unreacted aniline and triethylamine, followed by saturated NaHCO₃ solution (2x) to remove any acidic impurities, and finally with brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product is typically a solid. Purify by recrystallization from a suitable solvent system, such as ethanol/water or toluene/hexanes, to yield pure this compound.

Alternative Synthesis Pathway: Direct Amidation via Coupling Agent

An alternative strategy avoids the use of a highly reactive and moisture-sensitive acyl chloride by directly coupling 2,3-dichloropropionic acid with aniline. This method requires a coupling agent to activate the carboxylic acid, forming an active ester or similar intermediate in situ, which is then susceptible to nucleophilic attack by aniline.

Rationale and Common Coupling Agents

This pathway is often employed when milder conditions are required or when the acyl chloride is unstable or difficult to prepare. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or uronium-based reagents like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate).[7] The reaction with TBTU, for instance, proceeds through a benzotriazole active ester, which readily reacts with aniline.[7] A non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is typically added to facilitate the reaction.[7]

Sources

- 1. usbio.net [usbio.net]

- 2. Page loading... [guidechem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. CN1556099A - A kind of preparation method of 2,3-dichloropropionitrile - Google Patents [patents.google.com]

- 7. scielo.br [scielo.br]

2,3-Dichloropropionanilide mechanism of action in plants

An In-Depth Technical Guide on the Mechanism of Action of 2,3-Dichloropropionanilide (Propanil) in Plants

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

This compound, commercially known as propanil, is a selective, post-emergence, contact herbicide that has been a cornerstone of weed management in rice cultivation since the 1960s.[1][2] Its efficacy is rooted in a precise molecular interaction that disrupts the fundamental process of photosynthesis. This guide provides a comprehensive technical overview of propanil's mechanism of action, the biochemical basis for its selectivity, the evolution of resistance in weed populations, and the key experimental protocols used to investigate these phenomena. The narrative is structured to deliver not just factual information but also the causal logic behind the herbicide's function and the scientific methods used to elucidate it.

The Core Directive: Inhibition of Photosynthetic Electron Transport

The primary herbicidal action of propanil is the potent inhibition of photosynthesis.[1][2][3] This process occurs within the chloroplasts and specifically targets Photosystem II (PSII), a critical enzyme complex in the thylakoid membranes.[4][5][6]

Molecular Target: The D1 Protein of Photosystem II

Photosynthesis captures light energy to drive the transfer of electrons from water to NADP+, creating the ATP and NADPH needed for CO2 fixation.[1][4] This electron flow is initiated at PSII. Propanil functions by binding to the D1 protein, a core subunit of the PSII reaction center.[7] This binding action physically obstructs the quinone (QB) binding site on the D1 protein, which is essential for shuttling electrons away from PSII.

The consequences of this inhibition are immediate and catastrophic for the plant:

-

Blocked Electron Flow: The electron transport chain is halted at its very beginning.[1][3][4]

-

Cessation of ATP and NADPH Synthesis: Without electron flow, the production of ATP and NADPH, the energy currency of the cell, ceases.[4] This starves the plant of the energy required for growth and development.

-

Photo-oxidative Stress: The blockage leads to an accumulation of high-energy electrons and the formation of reactive oxygen species (ROS). This photo-oxidative damage rapidly destroys chlorophyll, lipids, and proteins, leading to the characteristic symptoms of chlorosis (yellowing), necrosis (browning), and eventual plant death.[4][6]

Figure 2: Differential metabolic fate of propanil in tolerant rice versus a susceptible weed.

The Emergence of Resistance: Evolving Counter-Mechanisms

Intensive and repeated use of propanil has imposed strong selection pressure, leading to the evolution of resistant weed biotypes. [6][8]Understanding the mechanisms of this resistance is critical for developing effective management strategies. Two primary types of resistance have been identified.

Metabolic Resistance

This is the most common form of resistance, particularly in grass species like Echinochloa colona. [5][8]It is an enhancement of the same mechanism that confers tolerance in rice.

-

Mechanism: Resistant weed biotypes have evolved to have significantly elevated levels of Aryl Acylamidase (AAA) activity. [5][8]This allows them to detoxify propanil at a rate sufficient to prevent lethal accumulation at the target site.

Target-Site Resistance

A less common but significant mechanism involves a modification of the herbicide's target protein.

-

Mechanism: This form of resistance results from a mutation in the psbA gene, which codes for the D1 protein in PSII. [7]This mutation alters the amino acid sequence at the herbicide's binding site, reducing its binding affinity. Consequently, propanil can no longer effectively inhibit electron transport. This mechanism has been confirmed in propanil-resistant smallflower umbrella sedge (Cyperus difformis). [7][9]

Resistance Mechanism Primary Weeds Affected Molecular Basis Metabolic Resistance Echinochloa species (Barnyardgrass, Junglerice) Increased activity/expression of Aryl Acylamidase (AAA) enzyme. [5][8] | Target-Site Resistance | Cyperus difformis (Smallflower umbrella sedge) | Mutation in the psbA gene altering the D1 protein binding site. [7][9]|

Table 1: Summary of known resistance mechanisms to propanil in weeds.

Experimental Protocols for Mechanistic Investigation

Validating the mechanism of action and resistance requires robust, reproducible experimental workflows. The following protocols are foundational for research in this area.

Protocol: In Vitro PSII Inhibition Assay (Hill Reaction)

This assay directly measures the effect of a compound on the light-dependent reactions of photosynthesis.

-

Objective: To quantify the inhibitory potency of propanil on PSII electron transport.

-

Methodology:

-

Chloroplast Isolation: Isolate intact chloroplasts from fresh leaf tissue (e.g., spinach or pea) via differential centrifugation in an ice-cold, buffered isotonic solution.

-

Reaction Mixture: Prepare a reaction buffer containing the isolated chloroplasts and a range of propanil concentrations (typically dissolved in a solvent like ethanol or DMSO).

-

Artificial Electron Acceptor: Add DCPIP (2,6-dichlorophenol-indophenol), a blue-colored artificial electron acceptor. [10]In its oxidized state, DCPIP is blue; upon accepting electrons from PSII, it becomes colorless.

-

Spectrophotometry: Expose the reaction mixtures to a strong light source and monitor the decrease in absorbance at ~600 nm over time using a spectrophotometer. The rate of DCPIP reduction is a direct measure of PSII activity.

-

Data Analysis: Calculate the rate of reaction for each propanil concentration. Plot the inhibition percentage against the log of the propanil concentration to determine the IC50 value (the concentration required to inhibit PSII activity by 50%).

-

Protocol: Aryl Acylamidase (AAA) Activity Assay

This assay quantifies the rate of propanil detoxification in plant tissue extracts.

-

Objective: To compare the metabolic capacity of tolerant, susceptible, and resistant plant biotypes.

-

Methodology:

-

Protein Extraction: Homogenize fresh leaf tissue from different plant biotypes in a suitable extraction buffer on ice to obtain a crude protein extract.

-

Enzyme Reaction: Incubate a known amount of the protein extract with a saturating concentration of propanil at a controlled temperature (e.g., 30°C).

-

Time-Course Sampling: At specific time intervals (e.g., 0, 15, 30, 60 minutes), stop the reaction by adding a quenching agent (e.g., trichloroacetic acid).

-

Quantification of Metabolite: Centrifuge the samples to remove precipitated protein. Analyze the supernatant to quantify the amount of 3,4-dichloroaniline (DCA) produced. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are the methods of choice for this quantification.

-

Data Analysis: Calculate the rate of DCA formation per milligram of protein per unit of time. This rate is a direct measure of AAA activity and can be used to compare metabolic capacities between biotypes. [9]

-

Figure 3: Logical workflow for diagnosing the mechanism of propanil resistance in a weed biotype.

Conclusion and Future Directions

The mechanism of action of this compound is a classic example of targeted herbicide design, exploiting a fundamental biological process while leveraging metabolic differences between crop and weed. Its primary action is the inhibition of Photosystem II, while its selectivity is governed by the activity of the Aryl Acylamidase enzyme. The evolution of both metabolic and target-site resistance underscores the dynamic interplay between chemical control agents and plant populations. For researchers and developers, a deep understanding of these pathways is paramount for designing next-generation herbicides, developing effective resistance management strategies, and creating synergists that can restore the efficacy of existing compounds. Future research should focus on the structural biology of the propanil-D1 protein interaction, the regulatory networks governing AAA gene expression, and the exploration of novel, unexploited herbicide target sites.

References

-

Propanil - Wikipedia. Wikipedia. [Link]

-

Propanil 80% (Crop Protection - Herbicides) - Behn Meyer. Behn Meyer. [Link]

-

Propanil - Active Ingredient Page - Chemical Warehouse. Chemical Warehouse. [Link]

-

Mechanism Of Herbicide Resistance In Weeds - Coalition for the Upper South Platte. Coalition for the Upper South Platte. [Link]

-

Metabolically based resistance to the herbicide propanil in Echinochloa species | Weed Science | Cambridge Core. Cambridge University Press. [Link]

-

Mechanism of Propanil Resistance in Cyperus difformis L. | Request PDF - ResearchGate. ResearchGate. [Link]

-

Mechanisms of evolved herbicide resistance - PMC - NIH. National Institutes of Health. [Link]

-

Chemical structure of propanil and its primary detoxification is due to... - ResearchGate. ResearchGate. [Link]

-

Propanil | C9H9Cl2NO | CID 4933 - PubChem - NIH. National Institutes of Health. [Link]

-

Propanil hydrolysis: inhibition in rice plants by insecticides - PubMed. National Institutes of Health. [Link]

-

B1020 Efficacy of Propanil Formulations on Various Stages of Barnyardgrass - Mississippi Agricultural and Forestry Experiment Station. Mississippi State University. [Link]

-

Mechanism of selective action of 3',4'-dichloropropionanilide - PubMed. National Institutes of Health. [Link]

-

Metabolic fate of 3,4-dichloropropionanilide in plants: the metabolism of the propionic Acid moiety - PubMed. National Institutes of Health. [Link]

-

Investigating the light dependent reaction in photosynthesis - Practical Biology. Practical Biology. [Link]

Sources

- 1. Propanil - Wikipedia [en.wikipedia.org]

- 2. chemicalwarehouse.com [chemicalwarehouse.com]

- 3. Propanil 80% (Crop Protection - Herbicides) - Behn Meyer [behnmeyer.com]

- 4. peptechbio.com [peptechbio.com]

- 5. Metabolically based resistance to the herbicide propanil in Echinochloa species | Weed Science | Cambridge Core [cambridge.org]

- 6. researchgate.net [researchgate.net]

- 7. Mechanisms of evolved herbicide resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. uppersouthplatte.org [uppersouthplatte.org]

- 9. researchgate.net [researchgate.net]

- 10. Investigating the light dependent reaction in photosynthesis [practicalbiology.org]

In-Depth Technical Guide to 2,3-dichloro-N-phenylpropanamide (CAS Number: 17839-22-4)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of the experimental data and scientific insights currently available for 2,3-dichloro-N-phenylpropanamide, a compound belonging to the chloroacetanilide class of molecules. While direct experimental data for this specific compound is limited in publicly accessible literature, this guide synthesizes information from closely related analogues and general principles of the chemical class to provide a robust framework for researchers.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₉Cl₂NO | [1] |

| Molecular Weight | 218.08 g/mol | [1] |

| Predicted Boiling Point | 377.1±32.0 °C | - |

| Predicted Density | 1.344±0.06 g/cm³ | - |

| Predicted Flash Point | 181.8 °C | - |

Spectroscopic Data and Structural Elucidation

Definitive, publicly available experimental spectra for 2,3-dichloro-N-phenylpropanamide are scarce. However, based on the known structure and spectroscopic data from analogous compounds, the following characteristic signals can be anticipated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the phenyl group, the methine proton, and the methyl protons of the propanamide backbone. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the chlorine atoms and the amide group.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the amide, the aromatic carbons, and the aliphatic carbons of the propanamide chain. The positions of the chlorinated carbons will be significantly shifted downfield.

A general protocol for acquiring NMR spectra for this type of compound is provided below.

Experimental Protocol: NMR Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra for structural confirmation of 2,3-dichloro-N-phenylpropanamide.

Materials:

-

2,3-dichloro-N-phenylpropanamide sample

-

Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

-

NMR tubes

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the 2,3-dichloro-N-phenylpropanamide sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

-

Instrument Setup:

-

Tune and shim the spectrometer to the specific solvent.

-

Set the appropriate acquisition parameters for ¹H NMR (e.g., spectral width, number of scans, relaxation delay).

-

Set the appropriate acquisition parameters for ¹³C NMR (e.g., spectral width, number of scans, proton decoupling).

-

-

Data Acquisition: Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Data Analysis: Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts (δ) in parts per million (ppm) relative to the residual solvent peak. Assign the signals to the corresponding protons and carbons in the molecule.

Causality Behind Experimental Choices: The choice of deuterated solvent is critical; CDCl₃ is a common choice for many organic molecules due to its good dissolving power and relatively simple residual solvent signal. A high-field NMR spectrometer (≥400 MHz) is recommended to achieve better signal dispersion and resolution, which is particularly important for resolving the aromatic proton signals and any complex coupling patterns.

Infrared (IR) Spectroscopy

The FT-IR spectrum of 2,3-dichloro-N-phenylpropanamide is expected to exhibit characteristic absorption bands for the N-H stretching of the secondary amide, the C=O stretching of the amide carbonyl group, C-N stretching, and C-Cl stretching, as well as aromatic C-H and C=C stretching vibrations. The positions of these bands can provide valuable information about the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for determining the molecular weight and fragmentation pattern of the compound. For 2,3-dichloro-N-phenylpropanamide, the mass spectrum should show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of two chlorine atoms, a characteristic isotopic pattern (M, M+2, M+4) will be observed for the molecular ion and any chlorine-containing fragments, providing strong evidence for the presence of two chlorine atoms.

Analytical Methodologies

The determination of 2,3-dichloro-N-phenylpropanamide in various matrices can be achieved using chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Gas Chromatography (GC)

GC is a suitable technique for the analysis of thermally stable and volatile compounds like 2,3-dichloro-N-phenylpropanamide. A variety of detectors can be used, including a Flame Ionization Detector (FID) for general-purpose analysis or a more selective detector like an Electron Capture Detector (ECD) or a Mass Spectrometer (MS) for higher sensitivity and specificity, especially in complex matrices.

Experimental Protocol: Gas Chromatography (GC) Analysis

Objective: To develop a GC method for the quantification of 2,3-dichloro-N-phenylpropanamide.

Instrumentation:

-

Gas chromatograph with a suitable detector (e.g., MS or ECD)

-

Capillary column (e.g., DB-5ms, HP-5ms, or equivalent)

-

Autosampler

Procedure:

-

Sample Preparation:

-

For environmental samples (e.g., soil, water), a suitable extraction method such as solid-liquid extraction or liquid-liquid extraction with an organic solvent (e.g., dichloromethane, ethyl acetate) is required.[2]

-

The extract may need to be concentrated and subjected to a clean-up step to remove interfering substances.

-

-

Instrumental Conditions:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: An initial temperature of 100 °C, held for 1 minute, then ramped to 280 °C at a rate of 15 °C/min, and held for 5 minutes.

-

Detector Temperature (MS transfer line): 280 °C

-

-

Calibration: Prepare a series of calibration standards of 2,3-dichloro-N-phenylpropanamide in a suitable solvent and analyze them to generate a calibration curve.

-

Analysis: Inject the prepared samples and standards into the GC system and record the chromatograms.

-

Quantification: Identify the peak corresponding to 2,3-dichloro-N-phenylpropanamide based on its retention time and mass spectrum (if using GC-MS). Quantify the analyte using the calibration curve.

Causality Behind Experimental Choices: The choice of a non-polar or medium-polarity capillary column like a DB-5ms is based on the expected polarity of the analyte. The temperature program is designed to ensure good separation from other components in the sample while keeping the analysis time reasonable. An MS detector is preferred for its high selectivity and the ability to confirm the identity of the analyte through its mass spectrum.

High-Performance Liquid Chromatography (HPLC)

HPLC is another powerful technique for the analysis of 2,3-dichloro-N-phenylpropanamide, particularly for less volatile or thermally labile compounds. Reversed-phase HPLC with a C18 column is a common starting point.

Biological Activity and Mechanism of Action

Herbicidal Activity

Chloroacetanilide herbicides are known to be effective as pre-emergence herbicides, primarily controlling grass and some broadleaf weeds.[3] Their herbicidal activity stems from the inhibition of the biosynthesis of very-long-chain fatty acids (VLCFAs).[4][5] VLCFAs are essential components of plant cell membranes and cuticular waxes. By inhibiting their synthesis, chloroacetanilides disrupt early seedling growth and development, leading to the death of susceptible plants.

Postulated Mechanism of Action

The proposed mechanism of action for chloroacetanilide herbicides involves the alkylation of key enzymes containing sulfhydryl (-SH) groups.[6] The chloroacetyl moiety of the herbicide is a reactive electrophile that can covalently bind to these enzymes, thereby inactivating them. This disruption of enzymatic function is thought to be the underlying cause of the inhibition of VLCFA synthesis.

Caption: Postulated herbicidal mechanism of action for chloroacetanilide herbicides.

Toxicology

Specific toxicological data for 2,3-dichloro-N-phenylpropanamide is not available. However, some chloroacetanilide herbicides have been shown to have potential for toxicity, and their presence in the environment is a subject of ongoing research.[4] The reactivity of the chloroacetyl group suggests that these compounds could potentially interact with biological macromolecules other than their intended targets.

Safety and Handling

2,3-dichloro-N-phenylpropanamide is classified as harmful if swallowed.[1] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. In case of accidental ingestion, medical attention should be sought immediately.[1]

Conclusion

2,3-dichloro-N-phenylpropanamide is a member of the chloroacetanilide class of compounds with potential herbicidal activity. While direct and comprehensive experimental data for this specific molecule is limited in the public domain, this guide provides a framework for its study based on the known properties of related compounds. Further research is needed to fully characterize its physicochemical properties, spectroscopic profile, analytical methods for its detection, and its specific biological activities and toxicological profile.

References

-

Fuerst, E. P. (1987). Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides. Weed Technology, 1(4), 270–277.[3][6]

-

Böger, P. (2003). Chloroacetamide Herbicides. In Encyclopedia of Agrochemicals. John Wiley & Sons, Inc.[5]

-

Jablonická, V., et al. (2021). Removal of Chloroacetanilide Herbicides from Water Using Heterogeneous Photocatalysis with TiO₂/UV-A. Molecules, 26(15), 4583.[4]

- Tanetani, Y., et al. (2009). Action mechanism of chloroacetamide herbicides. Journal of Pesticide Science, 34(3), 213-218.

-

Singh, H., & Kumar, S. (2009). Synthesis and structure--activity relationships of substituted cinnamic acids and amide analogues: a new class of herbicides. Journal of agricultural and food chemistry, 57(10), 4278–4283.[7]

-

Sartori, S. K., et al. (2018). One-pot synthesis of anilides, herbicidal activity and molecular docking study. Pest management science, 74(7), 1637–1645.[8][9]

-

Zhang, J., et al. (2023). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. International Journal of Molecular Sciences, 24(21), 15891.[10]

-

Wang, T., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1395.[11]

-

Dow AgroSciences. (1995). Environmental Chemistry Methods: Dichloropropene Degradate; 445365-04. Retrieved from [Link][12]

-

Agency for Toxic Substances and Disease Registry. (2008). Toxicological Profile for Dichloropropenes. Retrieved from [Link][13][14]

-

de Souza, A. O., et al. (2018). Influence of the Soil Composition on the Determination of 2,4-D and Fipronil in Environmental Samples by SLE-LC-MS/MS. Journal of the Brazilian Chemical Society, 29(11), 2328-2337.[2]

-

MDPI. (2022). Analysis of Residues in Environmental Samples. Retrieved from [Link][15]

-

Micro Fibras Tadeo. (n.d.). Chemical Standards. Retrieved from [Link][16]

-

CRM LABSTANDARD. (n.d.). Dichloropropionic Acid, 2,3-. Retrieved from [Link][17]

-

NIST. (n.d.). 2-Propanol, 1,3-dichloro-. Retrieved from [Link][18]

Sources

- 1. New Insight into the Chloroacetanilide Herbicide Degradation Mechanism through a Nucleophilic Attack of Hydrogen Sulfide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scielo.br [scielo.br]

- 3. Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides | Weed Technology | Cambridge Core [cambridge.org]

- 4. Removal of Chloroacetanilide Herbicides from Water Using Heterogeneous Photocatalysis with TiO2/UV-A | MDPI [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides | Weed Technology | Cambridge Core [cambridge.org]

- 7. Synthesis and structure--activity relationships of substituted cinnamic acids and amide analogues: a new class of herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. One-pot synthesis of anilides, herbicidal activity and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 13. atsdr.cdc.gov [atsdr.cdc.gov]

- 14. ANALYTICAL METHODS - Toxicological Profile for Dichloropropenes - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. fibratadeo.com [fibratadeo.com]

- 17. Dichloropropionic Acid, 2,3- – CRM LABSTANDARD [crmlabstandard.com]

- 18. 2-Propanol, 1,3-dichloro- [webbook.nist.gov]

A Technical Guide to the Research Landscape of 2,3-Dichloropropionanilide

A Senior Application Scientist's Review of Synthesis, Characterization, and Biological Assessment

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dichloropropionanilide is a halogenated aromatic amide whose research landscape is notably sparse compared to its more prominent isomer, 3',4'-dichloropropionanilide (Propanil), a widely used herbicide. This guide provides a comprehensive technical overview of this compound, acknowledging the limited direct research and therefore drawing logical inferences from the extensive data available for its isomers and related chloroaniline compounds. The aim is to equip researchers with a foundational understanding of its synthesis, analytical characterization, and potential biological activities, thereby stimulating further investigation into this understudied molecule.

This document is structured to provide a logical flow from the fundamental chemistry of this compound to its potential interactions with biological systems and the environment. We will begin by exploring its synthesis and physicochemical properties, followed by a detailed discussion of analytical methodologies for its detection and characterization. Subsequently, we will delve into its probable metabolic pathways and toxicological profile, based on established knowledge of related compounds. Finally, we will touch upon its likely environmental fate, providing a holistic view for future research endeavors.

Synthesis and Physicochemical Properties

While specific literature on the synthesis of this compound is scarce, a plausible synthetic route can be extrapolated from general methods for the preparation of N-aryl amides. The most direct approach involves the acylation of 2,3-dichloroaniline with propionyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.

Proposed Synthetic Workflow:

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of this compound (Proposed)

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3-dichloroaniline in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

-

Addition of Base: Add an equimolar amount of a non-nucleophilic base, such as pyridine or triethylamine, to the solution to act as a scavenger for the HCl produced during the reaction.

-

Acylation: Slowly add propionyl chloride dropwise to the stirred solution at room temperature. An exothermic reaction is expected.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with water and extract the product into an organic solvent. Wash the organic layer with dilute acid, brine, and then dry it over anhydrous sodium sulfate.

-

Purification: Concentrate the organic extract under reduced pressure and purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Predicted Physicochemical Properties:

| Property | Predicted Value/Characteristic | Rationale/Reference |

| Molecular Formula | C₉H₉Cl₂NO | Based on chemical structure |

| Molecular Weight | 218.08 g/mol | Calculated from atomic weights |

| Appearance | White to off-white solid | Inferred from similar anilides[1] |

| Melting Point | Expected to be a solid at room temperature | Inferred from isomer properties[1] |

| Solubility | Low in water, soluble in organic solvents | Typical for chlorinated aromatic compounds[2] |

Analytical Characterization

The definitive identification and quantification of this compound would rely on a combination of spectroscopic and chromatographic techniques.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the propionyl group, and the methyl protons. The substitution pattern on the aniline ring will result in a complex splitting pattern for the aromatic protons. The chemical shifts would be influenced by the electron-withdrawing nature of the chlorine atoms and the amide group.[3][4][5]

-

¹³C NMR: The carbon NMR spectrum would provide information on the number of unique carbon environments in the molecule, including the aromatic carbons, the carbonyl carbon, and the aliphatic carbons of the propionyl group.

Infrared (IR) Spectroscopy:

The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the amide, the C=O stretching of the amide (Amide I band), and the N-H bending (Amide II band). C-Cl stretching vibrations in the fingerprint region would also be present.[6][7][8][9]

Mass Spectrometry (MS):

Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of this compound.[10][11] The fragmentation pattern would likely involve cleavage of the amide bond and loss of the propionyl group, as well as characteristic isotopic patterns due to the two chlorine atoms.[10]

Chromatographic Methods

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the primary techniques for the separation and quantification of halogenated anilides.[12][13]

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound.[12]

Caption: General workflow for GC-MS analysis.

Experimental Protocol: GC-MS Analysis of this compound (General)

-

Sample Preparation: Extract the analyte from the sample matrix using a suitable solvent (e.g., methylene chloride, ethyl acetate).[14] Concentrate the extract and, if necessary, perform a cleanup step using solid-phase extraction (SPE) to remove interfering substances.[15]

-

GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Injector: Split/splitless injector at a temperature that ensures efficient vaporization without thermal degradation.

-

Oven Program: A temperature gradient program to ensure good separation of the analyte from other components.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization: Electron ionization (EI) at 70 eV.

-

Analyzer: Quadrupole or ion trap mass analyzer.

-

Detection: Scan mode for qualitative analysis and selected ion monitoring (SIM) mode for quantitative analysis.

-

High-Performance Liquid Chromatography (HPLC):

HPLC is suitable for the analysis of less volatile or thermally labile compounds.

Experimental Protocol: HPLC Analysis of this compound (General)

-

Sample Preparation: Similar to GC-MS, extract the analyte and perform cleanup if necessary. The final extract should be dissolved in a solvent compatible with the mobile phase.

-

HPLC Conditions:

-

Column: A reversed-phase column (e.g., C18, C8).

-

Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile, methanol).

-

Detector: A UV detector set at a wavelength where the analyte exhibits maximum absorbance, or a mass spectrometer (LC-MS) for higher selectivity and sensitivity.[16]

-

Inferred Metabolism and Toxicology

Predicted Metabolic Pathways

The primary metabolic pathway for propanil involves hydrolysis by arylacylamidases in the liver to form 3,4-dichloroaniline and propionic acid.[1] It is highly probable that this compound undergoes a similar metabolic fate.

Caption: Inferred metabolic pathway of this compound.

The resulting 2,3-dichloroaniline would likely undergo further metabolism through oxidation and conjugation reactions, leading to the formation of more water-soluble compounds that can be excreted.[17]

Inferred Toxicological Profile

The toxicity of dichloropropionanilides is often attributed to their aniline metabolites. Chloroanilines are known to induce methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its oxygen-carrying capacity. Therefore, exposure to this compound could potentially lead to similar hematotoxic effects.

Potential Toxicological Endpoints:

-

Hematotoxicity: Methemoglobin formation.

-

Hepatotoxicity: Liver damage due to the metabolic processing of the compound.

-

Nephrotoxicity: Kidney damage as a result of the excretion of toxic metabolites.

-

Genotoxicity and Carcinogenicity: The carcinogenic potential of 2,3-dichloroaniline is not well-established, but some chlorinated anilines are suspected carcinogens.

Inferred Environmental Fate

The environmental behavior of this compound can be predicted based on the well-documented fate of Propanil.[2][18][19][20]

Key Environmental Processes:

-

Degradation: Propanil is rapidly degraded in soil and water by microbial action.[18] A similar rapid biodegradation of this compound can be expected, with the primary degradation product being 2,3-dichloroaniline.

-

Mobility: Propanil has low to moderate mobility in soil.[2] The mobility of this compound will depend on its soil-water partition coefficient (Koc), which is influenced by its polarity and the organic matter content of the soil.

-

Bioaccumulation: Due to its relatively rapid degradation, the potential for significant bioaccumulation of this compound in the food chain is likely to be low.

Future Research Directions

The significant lack of data on this compound presents numerous opportunities for future research. Key areas that warrant investigation include:

-

Definitive Synthesis and Characterization: Development and validation of a robust synthetic route and comprehensive spectroscopic characterization.

-

In Vitro and In Vivo Metabolism Studies: Elucidation of the specific metabolic pathways and identification of the major metabolites.

-

Toxicological Assessment: A thorough evaluation of its acute and chronic toxicity, including its potential for hematotoxicity, genotoxicity, and carcinogenicity.

-

Environmental Fate Studies: Determination of its persistence, mobility, and degradation pathways in various environmental compartments.

Conclusion

While direct research on this compound is limited, a substantial amount of information can be inferred from its isomers and related compounds. This guide provides a foundational framework for researchers interested in exploring the synthesis, characterization, and biological activity of this understudied molecule. The proposed synthetic and analytical protocols, along with the inferred metabolic and toxicological profiles, offer a starting point for future investigations that will undoubtedly contribute to a more complete understanding of the properties and potential impacts of this compound.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 7808, p-Chloroaniline. [Link]

- Kanawi, E., Van Scoy, A. R., Budd, R., & Tjeerdema, R. S. (2016). Environmental fate and ecotoxicology of propanil: a review. Toxicological & Environmental Chemistry, 98(7), 689-704.

- Food and Agriculture Organization of the United Nations. (2016). Environmental fate and ecotoxicology of propanil: a review.

- World Health Organization. (2003).

- Extension Toxicology Network. (1996).

- BenchChem. (2025).

- U.S. Environmental Protection Agency. (1984). Pesticide Fact Sheet: Propanil.

- Abou-Donia, M. B., & Friedman, M. A. (1978). High resolution mass spectrometric and high-field nuclear magnetic resonance spectroscopic studies of the herbicide propanil, its N-oxidative decomposition products and related compounds. Journal of Agricultural and Food Chemistry, 26(1), 115-121.

- de la Mora, E., et al. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. SN Applied Sciences, 5(6), 173.

- Golisade, A., et al. (2020). Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. ACS Omega, 5(25), 15475–15483.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0013592).

- U.S. Environmental Protection Agency. (1982).

- ChemicalBook. (n.d.). 2-Chloro-N-phenylacetamide synthesis.

- Reiner, E. J., et al. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC North America, 28(2), 122-137.

- Lopes, J. A., et al. (2011). Development and validation of a method for the analysis of halophenols and haloanisoles in cork bark macerates by stir bar sorptive extraction-thermal desorption-gas chromatography-mass spectrometry.

- ChemSynthesis. (n.d.). N'-chloro-N-phenyl-1,3-thiazole-4-carboximidamide.

- Reddy, K. R., et al. (2020). Rapid analytical method for the determination of 220 pesticide with their isomers by GCMS-TIC. Journal of Environmental Science and Health, Part B, 55(10), 899-911.

- U.S. Environmental Protection Agency. (1996).

- PrepChem.com. (n.d.). Synthesis of 4-chloro-N-methyl-benzamide.

- European Union Reference Laboratory for Pesticide Residues in Fruit & Vegetables. (n.d.). Comparison of the instrumental response of different constituents of specific pesticides.

- Doc Brown's Chemistry. (n.d.). Infrared Spectroscopy Index.

- Holley, R. W., & Cain, J. C. (1955). The metabolism of chlorotic leaves. 1. Amino acids. Biochemical Journal, 59(2), 217–220.

- Spectra Analysis Instruments, Inc. (n.d.). Infrared Spectra of Controlled Substances.

- Cataldi, T. R. I., et al. (2023). Isomers Recognition in HPLC-MS/MS Analysis of Human Plasma Samples by Using an Ion Trap Supported by a Linear Equations-Based Algorithm. Molecules, 28(14), 5369.

- Mansuy, D., et al. (1977). Formation of carbonyl chloride in carbon tetrachloride metabolism by rat liver in vitro.

- University of Wisconsin-Madison. (n.d.). Notes on NMR Solvents.

- University of Calgary. (n.d.). Infrared Spectroscopy.

- Kuijsten, A., et al. (2005). Metabolism of secoisolariciresinol-diglycoside the dietary precursor to the intestinally derived lignan enterolactone in humans. The Journal of Nutrition, 135(4), 795-801.

- NIST. (n.d.). 2,4-Dichloroacetanilide.

- Doc Brown's Chemistry. (n.d.). Infrared spectrum of 1,2-dichloroethane.

- Li, Y., et al. (2022). Plasma-Droplet Reaction Systems: A Direct Mass Spectrometry Approach for Enhanced Characterization of Lipids at Multiple Isomer Levels. Analytical Chemistry, 94(43), 14936–14944.

- Doc Brown's Chemistry. (n.d.). 1H NMR spectrum of 2-chloropropane.

- ChemicalBook. (n.d.). 1,2-Dichloropropane(78-87-5) 1H NMR spectrum.

- SpectraBase. (n.d.). 2,2-Dichloropropane - Optional[1H NMR] - Chemical Shifts.

- Hindmarsh, K. W., et al. (1997). Kinetics and Metabolism of Chloral Hydrate in Children: Identification of Dichloroacetate as a Metabolite.

Sources

- 1. cdn.who.int [cdn.who.int]

- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 3. C3H7Cl CH3CHClCH3 2-chloropropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isopropyl chloride 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. 1,2-Dichloropropane(78-87-5) 1H NMR [m.chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 7. spectra-analysis.com [spectra-analysis.com]

- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 9. infrared spectrum of 1,2-dichloroethane C2H4Cl2 CH2ClCH2Cl prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 1,2-dichloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. High resolution mass spectrometric and high-field nuclear magnetic resonance spectroscopic studies of the herbicide propanil, its N-oxidative decomposition products and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Plasma-Droplet Reaction Systems: A Direct Mass Spectrometry Approach for Enhanced Characterization of Lipids at Multiple Isomer Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Rapid analytical method for the determination of 220 pesticide with their isomers by GCMS-TIC - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 15. epa.gov [epa.gov]

- 16. Isomers Recognition in HPLC-MS/MS Analysis of Human Plasma Samples by Using an Ion Trap Supported by a Linear Equations-Based Algorithm [mdpi.com]

- 17. Metabolism and disposition of p-chloroaniline in rat, mouse, and monkey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. EXTOXNET PIP - PROPANIL [extoxnet.orst.edu]

- 19. researchgate.net [researchgate.net]

- 20. Environmental fate and ecotoxicology of propanil: a review [agris.fao.org]

An In-Depth Technical Guide to the Physical and Chemical Properties of 2,3-Dichloropropionanilide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dichloropropionanilide, with the CAS number 17839-22-4, is a chemical compound of interest in various fields, including as a potential intermediate in the synthesis of herbicides and other biologically active molecules.[1] This guide provides a comprehensive overview of its physical and chemical properties, drawing upon available data and predictive methodologies to offer a thorough understanding for researchers and professionals in drug development and related scientific disciplines. A solid grasp of these fundamental characteristics is essential for its safe handling, effective use in synthesis, and for the prediction of its behavior in biological and environmental systems.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. While experimental data for some properties are limited, predictions based on its chemical structure and data from analogous compounds provide valuable estimations.

| Property | Value | Source/Method |

| IUPAC Name | 2,3-dichloro-N-phenylpropanamide | IUPAC Nomenclature |

| CAS Number | 17839-22-4 | [1][2] |

| Molecular Formula | C₉H₉Cl₂NO | [1][2] |

| Molecular Weight | 218.08 g/mol | [1][2] |

| Melting Point | 71-72 °C | Experimental Data |

| Boiling Point | Predicted: >300 °C | Estimation based on related compounds |

| Solubility | Predicted to have low solubility in water and higher solubility in organic solvents such as acetone, ethanol, and dichloromethane. | [3][4][5] |

Synthesis and Reactivity

The synthesis of this compound can be achieved through the acylation of aniline with 2,3-dichloropropionyl chloride. This reaction is a standard method for amide formation and is expected to proceed with good yield under appropriate conditions.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the synthesis of a structurally similar compound, 2,3-dichloro-N-(4-chlorophenyl)propanamide.[6]

Materials:

-

Aniline

-

2,3-Dichloropropionyl chloride

-

Pyridine

-

Chloroform

-

Water

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

In a round-bottom flask, dissolve aniline (1.0 equivalent) in chloroform.

-

Add pyridine (catalytic amount) to the solution.

-

Cool the mixture in an ice bath with stirring.

-

Slowly add 2,3-dichloropropionyl chloride (1.0 equivalent) dropwise from a dropping funnel, maintaining the temperature below 35°C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 16 hours.

-

Concentrate the reaction mixture under reduced pressure using a rotary evaporator to obtain a solid residue.

-

Slurry the solid with water and collect the crude product by filtration.

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

Caption: Synthesis of this compound.

Chemical Reactivity and Stability

Under high temperatures, such as in a fire, hazardous decomposition products may be formed, including toxic fumes of hydrogen chloride and nitrogen oxides.[2]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the phenyl ring, the N-H proton of the amide, and the protons of the dichloropropionyl group. The aromatic protons would likely appear as a complex multiplet in the range of 7.0-7.8 ppm. The N-H proton would be a broad singlet, with its chemical shift dependent on concentration and solvent. The methine and methylene protons of the propionyl chain will be split by each other, likely appearing as a multiplet and a doublet of doublets, respectively, in the upfield region of the spectrum.[3][8][9]

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbonyl carbon of the amide, the carbons of the phenyl ring, and the two chlorinated carbons of the propionyl group. The carbonyl carbon is expected to resonate around 170 ppm. The aromatic carbons will appear in the 120-140 ppm region. The chlorinated carbons will be further downfield compared to their non-chlorinated counterparts.[10][11]

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands for the N-H and C=O functional groups of the amide linkage. A prominent N-H stretching vibration would be expected in the region of 3200-3400 cm⁻¹. The C=O stretching vibration would give a strong absorption band around 1650-1680 cm⁻¹. Other significant absorptions would include C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹) and the alkyl chain (around 2850-3000 cm⁻¹), as well as C-Cl stretching vibrations in the fingerprint region (typically 600-800 cm⁻¹).[12][13][14][15][16]

Mass Spectrometry (MS)

In mass spectrometry, the molecular ion peak [M]⁺ would be observed at m/z 217 (for the ³⁵Cl isotopes) and 219/221 (due to the presence of two chlorine atoms). Common fragmentation patterns would likely involve cleavage of the amide bond, leading to fragments corresponding to the aniline cation and the 2,3-dichloropropionyl cation. Loss of HCl from the molecular ion is also a plausible fragmentation pathway.[17][18][19][20][21]

Analytical Methods

The analysis of this compound can be performed using standard chromatographic techniques.

Gas Chromatography (GC)

Gas chromatography, coupled with a suitable detector such as a flame ionization detector (FID) or a mass spectrometer (MS), is a viable method for the analysis of this compound. The compound's volatility should be sufficient for GC analysis, potentially after derivatization to improve thermal stability and chromatographic behavior.[6][22][23]

Liquid Chromatography (LC)

Reversed-phase high-performance liquid chromatography (HPLC) is another powerful technique for the separation and quantification of this compound. A C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol would be a suitable starting point for method development. Detection can be achieved using a UV detector, as the phenyl ring provides strong chromophoric activity.[24]

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of this compound. By combining available experimental data with predictive approaches, a comprehensive profile of this compound has been established. This information is intended to be a valuable resource for researchers and scientists, facilitating its safe and effective use in synthetic applications and enabling a better understanding of its potential behavior in various chemical and biological systems.

References

-

Determination of herbicide, 3, 4-dicbloropropionanilide by gas-liquid chromatography. (n.d.). J-STAGE. Retrieved January 13, 2026, from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0013592). Retrieved January 13, 2026, from [Link]

-

United States Environmental Protection Agency. (n.d.). Environmental Chemistry Methods: Dichlorprop-P; 442434-01. Retrieved January 13, 2026, from [Link]

-

SpectraBase. (n.d.). 2,3-Dichloropropionitrile - Optional[13C NMR] - Chemical Shifts. Retrieved January 13, 2026, from [Link]

-

Chemical Point. (n.d.). This compound. Retrieved January 13, 2026, from [Link]

-

PubChem. (n.d.). Propanil. Retrieved January 13, 2026, from [Link]

-

SpectraBase. (n.d.). 2,3-Dichloropropionic acid. Retrieved January 13, 2026, from [Link]

-

NIST. (n.d.). 2,3-Dichloropropionyl chloride. Retrieved January 13, 2026, from [Link]

-

ResearchGate. (2018). Analytical Methods for Pesticides and Herbicides. Retrieved January 13, 2026, from [Link]

-

PubChem. (n.d.). (+-)-2,3-Dichloro-1-propanol. Retrieved January 13, 2026, from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved January 13, 2026, from [Link]

-

Ministry of the Environment, Japan. (n.d.). III Analytical Methods. Retrieved January 13, 2026, from [Link]

-

United States Environmental Protection Agency. (n.d.). Method 8151A: Chlorinated Herbicides by GC Using Methylation or Pentafluorbenzylation Derivatization. Retrieved January 13, 2026, from [Link]

-

Study.com. (n.d.). Describe the 1H and 13C NMR spectra you expect for the given compound. ClCH2CH2CH2Cl. Retrieved January 13, 2026, from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved January 13, 2026, from [Link]

-

Prasain, J. (2009, January 20). Ion fragmentation of small molecules in mass spectrometry. Retrieved January 13, 2026, from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of N-phenylpropanamide. Retrieved January 13, 2026, from [Link]

-

Unknown. (n.d.). Mass Spectrometry: Fragmentation. Retrieved January 13, 2026, from [Link]

-

UCLA Chemistry & Biochemistry. (n.d.). IR Chart. Retrieved January 13, 2026, from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2,3-dichloro-N-(4-chlorophenyl)propanamide. Retrieved January 13, 2026, from [Link]

-

Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved January 13, 2026, from [Link]

-

Bergström, C. A. S., et al. (2018). Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting. European Journal of Pharmaceutical Sciences, 123, 164-175. Retrieved January 13, 2026, from [Link]

-

Avdeef, A. (2011). Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database. Journal of Chemical Information and Modeling, 51(9), 2087-2096. Retrieved January 13, 2026, from [Link]

-

SciSpace. (n.d.). Induced in-source fragmentation pattern of certain novel ( 1Z,2E )- N -(aryl)propanehydrazonoyl chlorides by electrospray mass s. Retrieved January 13, 2026, from [Link]

-

University of Calgary. (n.d.). Table of Characteristic IR Absorptions. Retrieved January 13, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis and Reactions of 2-(Phenylthiocarbamoyl)-N-(Benzothiazol-2-Yl)-3-Phenyl-3-Oxopropanamide With Activated Chlorocompounds. Retrieved January 13, 2026, from [Link]

-

PubMed. (2014). Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and ¹⁸O labelling. Retrieved January 13, 2026, from [Link]

-

LibreTexts. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Retrieved January 13, 2026, from [Link]

-

MDPI. (n.d.). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Retrieved January 13, 2026, from [Link]

-

Omni Calculator. (n.d.). Boiling Point Calculator. Retrieved January 13, 2026, from [Link]

-

ResearchGate. (n.d.). Concerted SN2 mechanism for the hydrolysis of acid chlorides. Comparison of reactivities calculated by the density functional theory with experimental data. Retrieved January 13, 2026, from [Link]

-

ChemRxiv. (n.d.). Large-scale synthesis of Notum inhibitor 1-(2,4-dichloro-3-(trifluoromethyl)-phenyl)-1H. Retrieved January 13, 2026, from [Link]

- Google Patents. (n.d.). Substituted 3-chloro-n-[3-(pyrimidin-2-ylamino)phenyl]propanamide compound, and salts thereof.

-

NIST. (n.d.). 1,2-Dichloropropane with Water. Retrieved January 13, 2026, from [Link]

-

National Center for Biotechnology Information. (2024). Synthesis of 1-aryl-2,3-diaroyl cyclopropanes from 1,3,5-triaryl-1,5-diketones and their transformation into E,E-1,4-diaryl-1,3-butadienes. Retrieved January 13, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Sulfur-mediated synthesis of unsymmetrically substituted N-aryl oxalamides by the cascade thioamidation/cyclocondensation and hydrolysis reaction. Retrieved January 13, 2026, from [Link]

-

ResearchGate. (n.d.). Propylene and DME solubility in PAG oil: Experimental investigations and simplified modeling. Retrieved January 13, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of 2,3-dichloropropionitrile from chlorination of acrylonitrile catalyzed by ionic liquids. Retrieved January 13, 2026, from [Link]

-

PubMed. (1968). Metabolic fate of 3,4-dichloropropionanilide in plants: the metabolism of the propionic Acid moiety. Retrieved January 13, 2026, from [Link]

-

PubMed. (n.d.). Stability of methacholine chloride solutions under different storage conditions over a 9 month period. Retrieved January 13, 2026, from [Link]

Sources

- 1. 2,3-Dichloropropionic acid(565-64-0) 13C NMR [m.chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. 2,3-Dichloropropene(78-88-6) 1H NMR spectrum [chemicalbook.com]

- 4. Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Determination of herbicide, 3, 4-dicbloropropionanilide by gas-liquid chromatography [jstage.jst.go.jp]

- 7. chemrxiv.org [chemrxiv.org]

- 8. 2,3-Dichloropropionic acid(565-64-0) 1H NMR [m.chemicalbook.com]

- 9. homework.study.com [homework.study.com]

- 10. spectrabase.com [spectrabase.com]

- 11. Visualizer loader [nmrdb.org]

- 12. researchgate.net [researchgate.net]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. uanlch.vscht.cz [uanlch.vscht.cz]

- 16. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 17. chem.libretexts.org [chem.libretexts.org]